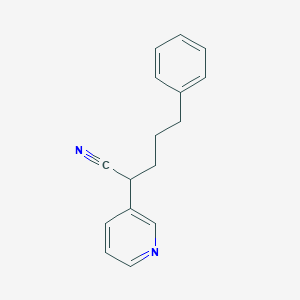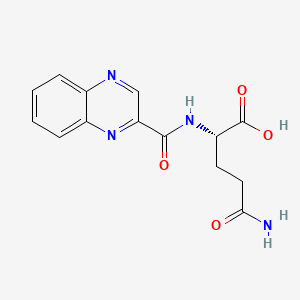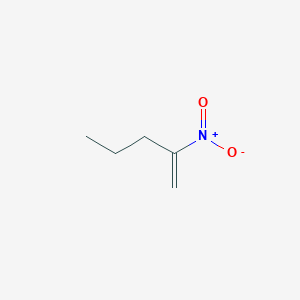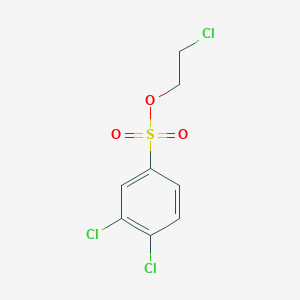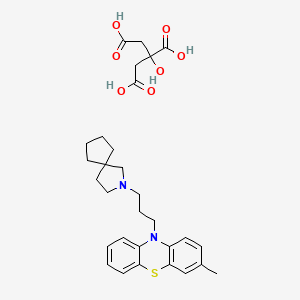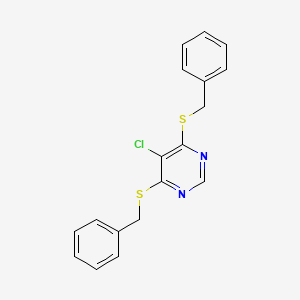
4,6-Bis(benzylsulfanyl)-5-chloropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Bis(benzylsulfanyl)-5-chloropyrimidine is a chemical compound with the molecular formula C18H15ClN2S2 and a molecular weight of 358.91 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with benzylsulfanyl groups at positions 4 and 6, and a chlorine atom at position 5
准备方法
The synthesis of 4,6-Bis(benzylsulfanyl)-5-chloropyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dichloropyrimidine with benzyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
4,6-Bis(benzylsulfanyl)-5-chloropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The benzylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction of these groups can be achieved using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4,6-Bis(benzylsulfanyl)-5-chloropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
作用机制
The mechanism of action of 4,6-Bis(benzylsulfanyl)-5-chloropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
4,6-Bis(benzylsulfanyl)-5-chloropyrimidine can be compared with other similar compounds such as:
4,6-Dichloropyrimidine: Lacks the benzylsulfanyl groups and has different reactivity and applications.
4,6-Bis(phenylsulfanyl)pyrimidine: Similar structure but with phenyl groups instead of benzyl groups, leading to different chemical properties and applications.
2-Chloro-4,6-bis(ethylamino)-S-triazine: A triazine derivative with different biological activities and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
5003-09-8 |
|---|---|
分子式 |
C18H15ClN2S2 |
分子量 |
358.9 g/mol |
IUPAC 名称 |
4,6-bis(benzylsulfanyl)-5-chloropyrimidine |
InChI |
InChI=1S/C18H15ClN2S2/c19-16-17(22-11-14-7-3-1-4-8-14)20-13-21-18(16)23-12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 |
InChI 键 |
NLEZHNVZIWFZIG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSC2=C(C(=NC=N2)SCC3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


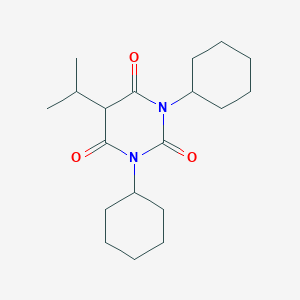
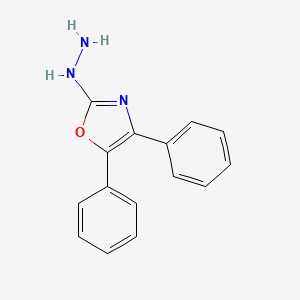

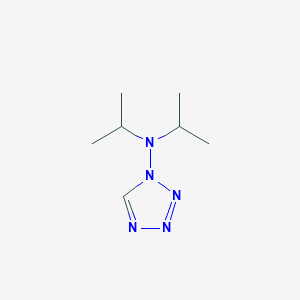
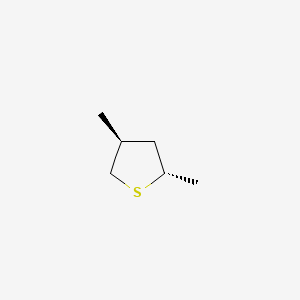
![2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]](/img/structure/B14741626.png)

![Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile](/img/structure/B14741639.png)

